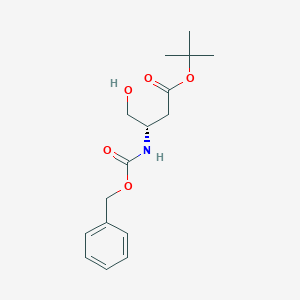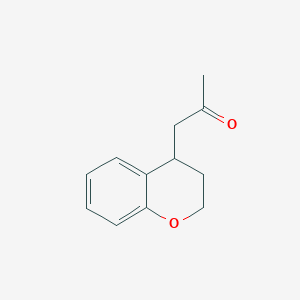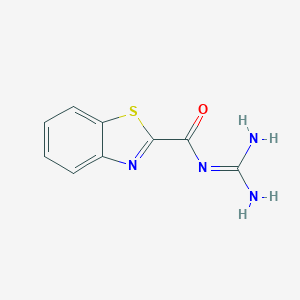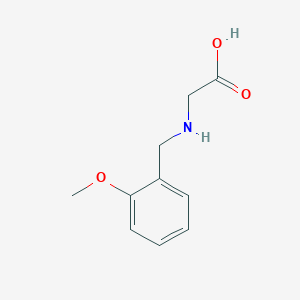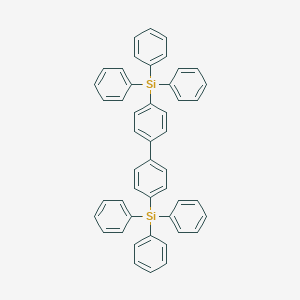
4,4'-Bis(triphenylsilyl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Bis(triphenylsilyl)-1,1’-biphenyl, also known as BSB, is a chemical compound with the linear formula C48H38Si2 . It has a structure of two triphenylsilanes joined by a biphenyl spacer . The molecular weight of this compound is 671.01 .
Synthesis Analysis
The synthesis of 4,4’-Bis(triphenylsilyl)-1,1’-biphenyl involves the reaction of 4-(4-bromophenyl)bromobenzene with n-butyllithium in tetrahydrofuran at low temperature, followed by the addition of triphenylsilane chloride .Molecular Structure Analysis
The molecular structure of 4,4’-Bis(triphenylsilyl)-1,1’-biphenyl can be analyzed using NMR spectroscopy . The 1H NMR spectrum shows signals at 7.36-7.43 (m, 18H) and 7.59-7.63 (m, 20H), while the 13C NMR spectrum shows signals at various chemical shifts .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 4,4’-Bis(triphenylsilyl)-1,1’-biphenyl .Physical And Chemical Properties Analysis
4,4’-Bis(triphenylsilyl)-1,1’-biphenyl is a white solid with a melting point of 292-293℃ and a predicted boiling point of 713.1±60.0 °C . It has a density of 1.17 . The compound exhibits photoluminescence with an emission wavelength of 432 nm in dichloromethane and an absorption maximum at 271 nm in dichloromethane .Aplicaciones Científicas De Investigación
OLED and AIE Luminogen Development
BSB and its derivatives have been extensively studied for their potential in creating efficient electroluminescent materials. For instance, derivatives of BSB have been synthesized to control the degree of π-conjugation, leading to deep-blue emissions when used as emitters in non-doped OLEDs. This approach showcases the compound's versatility in tuning optical and electronic properties for better device performance (Huang et al., 2013).
Host Materials for Phosphorescent OLEDs
BSB-based compounds have also been designed to increase the hole injection layer's HOMO energy levels, thereby facilitating better performance in phosphorescent OLEDs (PhOLEDs). The introduction of specific structural moieties to BSB results in materials with higher glass transition temperatures and enhanced electronic properties, making them suitable as host materials for efficient blue phosphorescent OLEDs (Fan et al., 2013).
Electrophosphorescence Device Efficiency
In the development of blue organic electrophosphorescence devices, BSB and its derivatives have shown promise in achieving high external quantum efficiency and luminance levels. The combination of BSB with specific dopants and cathode materials leads to devices that outperform those based on traditional host materials, demonstrating the compound's effective role in enhancing device efficiencies (Lin et al., 2008).
Propiedades
IUPAC Name |
triphenyl-[4-(4-triphenylsilylphenyl)phenyl]silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H38Si2/c1-7-19-41(20-8-1)49(42-21-9-2-10-22-42,43-23-11-3-12-24-43)47-35-31-39(32-36-47)40-33-37-48(38-34-40)50(44-25-13-4-14-26-44,45-27-15-5-16-28-45)46-29-17-6-18-30-46/h1-38H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQMQGXHWZCRFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H38Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70304986 |
Source


|
| Record name | ([1,1'-Biphenyl]-4,4'-diyl)bis(triphenylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
671.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bis(triphenylsilyl)-1,1'-biphenyl | |
CAS RN |
18826-13-6 |
Source


|
| Record name | NSC168712 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168712 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ([1,1'-Biphenyl]-4,4'-diyl)bis(triphenylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

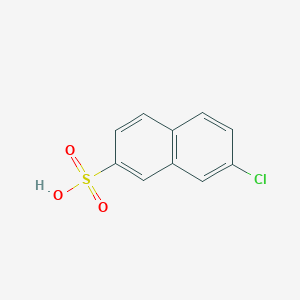
![4-[(9-Hydroxynonyl)oxy]benzoic acid](/img/structure/B180201.png)
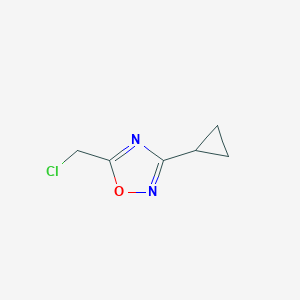
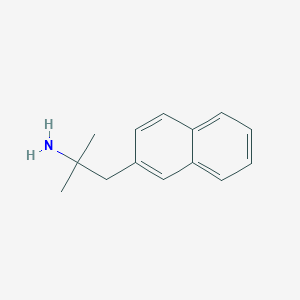
![5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B180212.png)
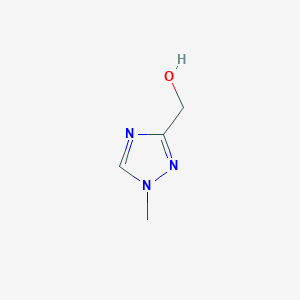
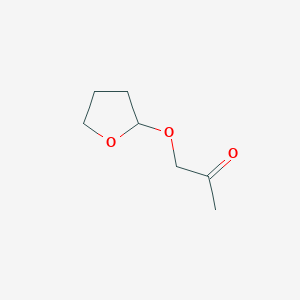
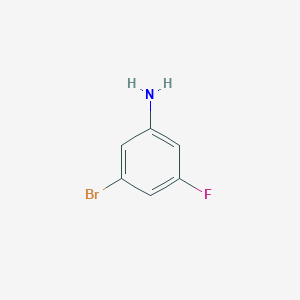
![(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate)](/img/structure/B180219.png)
